molecular formula C15H22O14 B12070157 Dimethyl 3,4-dihydroxy-2-(3,4,5-trihydroxy-6-methoxycarbonyloxan-2-yl)oxyoxolane-2,5-dicarboxylate

Dimethyl 3,4-dihydroxy-2-(3,4,5-trihydroxy-6-methoxycarbonyloxan-2-yl)oxyoxolane-2,5-dicarboxylate

Cat. No.: B12070157
M. Wt: 426.33 g/mol
InChI Key: IJNUCPKHMXLNIK-UHFFFAOYSA-N
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Description

Dimethyl 3,4-dihydroxy-2-(3,4,5-trihydroxy-6-methoxycarbonyloxan-2-yl)oxyoxolane-2,5-dicarboxylate is a complex polyhydroxylated dioxolane derivative featuring a central oxolane (tetrahydrofuran) ring substituted with hydroxyl groups, methoxycarbonyl moieties, and an oxane (pyran) ring.

Properties

Molecular Formula

C15H22O14

Molecular Weight

426.33 g/mol

IUPAC Name

dimethyl 3,4-dihydroxy-2-(3,4,5-trihydroxy-6-methoxycarbonyloxan-2-yl)oxyoxolane-2,5-dicarboxylate

InChI

InChI=1S/C15H22O14/c1-24-11(21)8-5(17)4(16)6(18)13(27-8)29-15(14(23)26-3)10(20)7(19)9(28-15)12(22)25-2/h4-10,13,16-20H,1-3H3

InChI Key

IJNUCPKHMXLNIK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C(C(C(C(O1)OC2(C(C(C(O2)C(=O)OC)O)O)C(=O)OC)O)O)O

Origin of Product

United States

Preparation Methods

The synthesis of Dimethyl 3,4-dihydroxy-2-(3,4,5-trihydroxy-6-methoxycarbonyloxan-2-yl)oxyoxolane-2,5-dicarboxylate typically involves multiple steps. One common method includes the reaction of glucose and piperidine in ethanol under reflux conditions with the introduction of argon gas. After the addition of acetic acid and further heating, the reaction mixture is diluted with water and extracted with ethyl acetate. The crude product is then purified using column chromatography and high vacuum distillation, followed by recrystallization from hexane to obtain the final compound .

Chemical Reactions Analysis

Dimethyl 3,4-dihydroxy-2-(3,4,5-trihydroxy-6-methoxycarbonyloxan-2-yl)oxyoxolane-2,5-dicarboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Dimethyl 3,4-dihydroxy-2-(3,4,5-trihydroxy-6-methoxycarbonyloxan-2-yl)oxyoxolane-2,5-dicarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a component in drug delivery systems.

    Industry: It is used in the production of certain polymers and as an additive in various industrial processes

Mechanism of Action

The mechanism of action of Dimethyl 3,4-dihydroxy-2-(3,4,5-trihydroxy-6-methoxycarbonyloxan-2-yl)oxyoxolane-2,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s multiple hydroxyl groups allow it to form hydrogen bonds with various biomolecules, potentially affecting their structure and function. This interaction can lead to the modulation of enzymatic activities, inhibition of microbial growth, or scavenging of free radicals .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the 1,3-Dioxolane Family

The target compound shares a dioxolane core with the following analogs, but differences in substituents significantly influence their properties:

Compound Name Key Functional Groups Substituents Biological Activity (MIC Range, µg/mL)
Dimethyl (4R-5R)-2-(2-hydroxyphenyl)-1,3-dioxolane-4,5-dicarboxylate (Compound 7 , ) Dicarboxylate esters, hydroxyphenyl group Chiral dioxolane with ortho-hydroxyphenyl substituent Broad-spectrum antibacterial (4.8–5000 µg/mL)
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate () Dicarboxylate esters, cyano, nitro, phenethyl groups Fused imidazo-pyridine ring system Not reported in provided evidence
Target Compound: Dimethyl 3,4-dihydroxy-2-(3,4,5-trihydroxy-6-methoxycarbonyloxan-2-yl)oxyoxolane-2,5-dicarboxylate Polyhydroxylated dioxolane, oxane ring, methoxycarbonyl Multiple hydroxyls and a substituted oxane ring Hypothesized enhanced solubility and target binding
Key Observations:

Functional Group Diversity: The target compound’s polyhydroxylated oxane substituent distinguishes it from simpler analogs like compound 7, which features a planar hydroxyphenyl group.

Chirality vs. Racemic Mixtures : Compound 7 exhibits high enantiomeric purity (>99% ee), whereas the target compound’s stereochemistry is undefined in the evidence. Chirality often influences bioactivity; for example, compound 7 showed potent antibacterial effects, possibly due to stereospecific binding .

Biological Activity Trends : Analogs with polar substituents (e.g., hydroxyls, carboxylates) generally display broader antimicrobial activity. The target compound’s hydroxyl-rich oxane substituent may align with this trend, though empirical data are needed .

Physicochemical Properties

  • Solubility : The target compound’s extensive hydroxylation and carboxylate esters suggest higher aqueous solubility compared to compound 7 , which has a hydrophobic hydroxyphenyl group .
  • Thermal Stability : Analogs like compound 7 exhibit melting points near 95°C, whereas the target compound’s stability is likely influenced by its oxane ring’s conformational rigidity .

Research Implications and Limitations

  • Bioactivity Prediction : The antibacterial efficacy of compound 7 (MIC as low as 4.8 µg/mL against S. aureus) suggests that the target compound’s hydroxyl-rich structure could enhance potency against resistant strains .
  • Lumping Strategies: notes that structurally similar compounds are often "lumped" in computational models. The target compound’s unique substituents, however, may necessitate individual evaluation rather than grouping .

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